2,3-Dimethyl-6-hydroxymethyl-2H-indazole
Overview
Description
“2,3-Dimethyl-6-hydroxymethyl-2H-indazole” is a derivative of indazole . Indazole is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring . It consists of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
Indazole, the core structure of “2,3-Dimethyl-6-hydroxymethyl-2H-indazole”, is a fused aromatic heterocyclic system containing a benzene and pyrazole ring . It consists of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .
Chemical Reactions Analysis
The tautomerism in indazoles greatly influences their synthesis, reactivity, physical and even the biological properties . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .
Scientific Research Applications
Indazole Derivatives and Therapeutic Applications
Indazole derivatives, including 2,3-Dimethyl-6-hydroxymethyl-2H-indazole, are compounds of significant pharmacological importance due to their wide variety of biological activities. Research has identified these derivatives as having promising anticancer and anti-inflammatory activities. They are also being investigated for their potential applications in treating disorders involving protein kinases and neurodegenerative diseases. The indazole scaffold is fundamental to a large number of compounds with potential therapeutic value, underscoring the importance of these derivatives in the development of novel therapeutic agents (Denya, Malan, & Joubert, 2018).
Anticancer Potential of Indazole Derivatives
Indazole derivatives have been highlighted for their anti-tumor properties, with numerous studies indicating their effectiveness as fibroblast growth factor receptor (FGFR) inhibitors, indoleamine-2,3-dioxygenase1 (IDO1) inhibitors, and more. These compounds have displayed significant anti-tumor activities, making them a promising avenue for the development of new anti-cancer agents. Modifying the structure of active indazole derivatives based on structure-activity relationships can lead to more potent anti-cancer leads or clinical drugs, suggesting a bright future for indazole-based derivatives in oncology (Wan, He, Li, & Tang, 2019).
Synthetic Strategies for Functionalized Indazoles
The transition-metal-catalyzed C–H activation/annulation sequence is a notable method for constructing functionalized indazole derivatives, offering improved tolerance in medicinal applications, functional flexibility, and structural complexity. This synthesis strategy is categorized based on the metal salts used in reactions, highlighting the role of some metal salts as catalysts, oxidants, or for the activation of precatalysts. The synthesis approach for target indazoles via this method shows promise for the one-step synthesis of functionalized indazole derivatives, providing practical guidance for researchers interested in this area (Shiri, Roosta, Dehaen, & Amani, 2022).
properties
IUPAC Name |
(2,3-dimethylindazol-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-9-4-3-8(6-13)5-10(9)11-12(7)2/h3-5,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPXDCHWABIHKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-6-hydroxymethyl-2H-indazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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